molecular formula C29H39N3O B120975 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea CAS No. 145131-52-8

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea

Número de catálogo B120975
Número CAS: 145131-52-8
Peso molecular: 445.6 g/mol
Clave InChI: ZIXVJZYHUWFENA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea, commonly known as BRD-7389, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. In recent years, BRD-7389 has gained attention as a potential therapeutic agent for the treatment of these diseases.

Mecanismo De Acción

BRD-7389 targets the N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea family of proteins, which are involved in the regulation of gene expression. N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins contain bromodomains, which bind to acetylated lysine residues on histone proteins, leading to the activation of gene expression. BRD-7389 binds to the bromodomain of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins, preventing their interaction with acetylated histones and inhibiting gene expression.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have various biochemical and physiological effects. In cancer cells, BRD-7389 inhibits the expression of oncogenes and induces apoptosis, leading to the inhibition of cancer cell growth. In inflammatory cells, BRD-7389 inhibits the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In cardiomyocytes, BRD-7389 protects against ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of BRD-7389 is its specificity for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins, which reduces off-target effects. Another advantage is its ability to penetrate cell membranes, making it a potential therapeutic agent for intracellular targets. However, one limitation of BRD-7389 is its low solubility in water, which can make it difficult to administer in vivo.

Direcciones Futuras

For BRD-7389 research include the development of more potent and selective N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea inhibitors, the investigation of the role of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea proteins in various diseases, and the evaluation of the safety and efficacy of BRD-7389 in preclinical and clinical studies. Additionally, the potential use of BRD-7389 in combination with other therapeutic agents is an area of interest for future research.

Métodos De Síntesis

BRD-7389 can be synthesized using a multistep synthetic route. The synthesis involves the reaction of 5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexen-1-ol with 2,6-bis(1-methylethyl)phenyl isocyanate in the presence of a base catalyst. The resulting urea intermediate is then treated with a palladium catalyst to yield the final product, BRD-7389.

Aplicaciones Científicas De Investigación

BRD-7389 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. BRD-7389 has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, BRD-7389 has been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases.

Propiedades

Número CAS

145131-52-8

Nombre del producto

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(5-methyl-2-(1-methyl-1H-indol-3-yl)-4-hexenyl)urea

Fórmula molecular

C29H39N3O

Peso molecular

445.6 g/mol

Nombre IUPAC

1-[2,6-di(propan-2-yl)phenyl]-3-[5-methyl-2-(1-methylindol-3-yl)hex-4-enyl]urea

InChI

InChI=1S/C29H39N3O/c1-19(2)15-16-22(26-18-32(7)27-14-9-8-11-25(26)27)17-30-29(33)31-28-23(20(3)4)12-10-13-24(28)21(5)6/h8-15,18,20-22H,16-17H2,1-7H3,(H2,30,31,33)

Clave InChI

ZIXVJZYHUWFENA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

SMILES canónico

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(CC=C(C)C)C2=CN(C3=CC=CC=C32)C

Sinónimos

3-(2,6-dipropan-2-ylphenyl)-1-[5-methyl-2-(1-methylindol-3-yl)hex-4-en yl]urea

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.